beta-D-Galactopyranoside, 1-methylethyl 1-thio-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

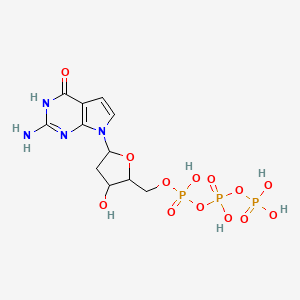

Isopropyl-a-D-thiomannopyranoside is a synthetic compound widely employed in the biomedical industry. It is known for its significant utility as a molecular probe for the inhibition of specific enzymes and subsequent investigation of their functionalities. The molecular formula of Isopropyl-a-D-thiomannopyranoside is C9H18O5S, and it has a molecular weight of 238.30 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Isopropyl-a-D-thiomannopyranoside involves several steps. One common method includes the use of acetic anhydride, D-galactose, potassium acetate, and isopropyl mercaptan. The reaction is carried out at a temperature range of 75 to 85°C for 24 to 48 hours . After the reaction, the mixture is distilled, and methylene dichloride and water are added. The mixture is then stirred, cooled, and adjusted to a pH of around 7. The final product is obtained through crystallization, filtration, and drying .

Industrial Production Methods: Industrial production of Isopropyl-a-D-thiomannopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels, precise temperature control, and efficient purification techniques to ensure high yield and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Isopropyl-a-D-thiomannopyranoside undergoes various chemical reactions, including substitution reactions. It is known to react with different reagents under specific conditions to form various products .

Common Reagents and Conditions: Common reagents used in the reactions of Isopropyl-a-D-thiomannopyranoside include acetic anhydride, potassium acetate, and isopropyl mercaptan . The reactions are typically carried out at elevated temperatures and require careful control of pH and other reaction conditions .

Major Products Formed: The major products formed from the reactions of Isopropyl-a-D-thiomannopyranoside depend on the specific reagents and conditions used. the primary product is often a crystalline solid that can be further purified and used in various applications .

Scientific Research Applications

Isopropyl-a-D-thiomannopyranoside has a wide range of applications in scientific research. It is used as a molecular probe to inhibit specific enzymes and study their functionalities. In the field of chemistry, it is employed in the synthesis of various compounds and as a reagent in different reactions. In biology and medicine, it is used to investigate enzyme activities and as a tool in molecular biology experiments. Additionally, it has industrial applications in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Isopropyl-a-D-thiomannopyranoside involves its interaction with specific enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate . This inhibition allows researchers to study the enzyme’s function and the pathways involved in its activity . The molecular targets of Isopropyl-a-D-thiomannopyranoside include various enzymes involved in metabolic processes .

Comparison with Similar Compounds

Isopropyl-a-D-thiomannopyranoside is similar to other thioglycosides, such as Isopropyl beta-D-thiogalactopyranoside . it is unique in its specific applications and the enzymes it targets. Other similar compounds include Isopropyl beta-thiogalactoside and Propan-2-yl 1-thiohexopyranoside. These compounds share similar chemical structures but differ in their specific uses and the enzymes they inhibit.

Properties

IUPAC Name |

2-(hydroxymethyl)-6-propan-2-ylsulfanyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O5S/c1-4(2)15-9-8(13)7(12)6(11)5(3-10)14-9/h4-13H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHPUYQFMNQIOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1C(C(C(C(O1)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859354 |

Source

|

| Record name | Propan-2-yl 1-thiohexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)

![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)

![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)

![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)